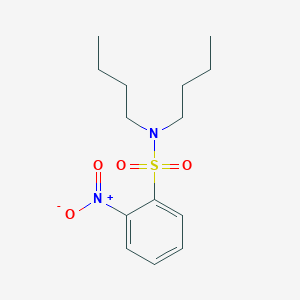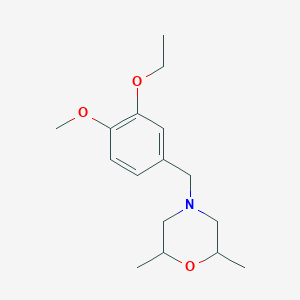
1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol
Descripción general
Descripción
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol is an organic compound that features a triazole ring, a sulfinyl group, and a phenylmethoxy moiety. This compound is of interest due to its potential bioactive properties and its applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This method is notable for its green metrics and moderate yield. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler triazole derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .
Aplicaciones Científicas De Investigación
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can inhibit the activity of specific enzymes, leading to the observed bioactive effects .
Comparación Con Compuestos Similares
1-Phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol can be compared with other triazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar in structure but with different substituents, leading to varied bioactivity.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Known for their anticancer properties.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with potential therapeutic applications.
These comparisons highlight the uniqueness of this compound, particularly its specific substituents and their impact on its bioactivity.
Propiedades
IUPAC Name |
1-phenylmethoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-11(8-19(17)12-13-9-14-15-12)7-18-6-10-4-2-1-3-5-10/h1-5,9,11,16H,6-8H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZLSMZVGECNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CS(=O)C2=NC=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile](/img/structure/B3844273.png)

![1-[4-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844289.png)


![methyl 10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B3844322.png)


![N,N,N'-trimethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B3844341.png)
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)


![6-[2-[[4-(2-Methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylpyridine-2-carboxylic acid](/img/structure/B3844375.png)
![1-[(4-Chlorophenyl)methylsulfinyl]-3-phenoxypropan-2-ol](/img/structure/B3844379.png)
